4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride
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Overview
Description
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the imidazole ring, along with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 1,2-dimethylimidazole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The final product is often purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylimidazole: Lacks the cyclopropyl group and amine substitution.
Cyclopropylamine: Contains the cyclopropyl group but lacks the imidazole ring.
Imidazole: The parent compound without any substitutions.
Uniqueness
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride is unique due to the combination of the cyclopropyl group, two methyl groups, and an amine group on the imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other imidazole derivatives.
Properties
CAS No. |
2763756-72-3 |
---|---|
Molecular Formula |
C8H14ClN3 |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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